molecular formula C37H31NO3S B1393686 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate CAS No. 505076-77-7

9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate

Cat. No.: B1393686
CAS No.: 505076-77-7
M. Wt: 569.7 g/mol
InChI Key: FEFWRXFCWGLFQX-SSEXGKCCSA-N
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Description

9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate is a useful research compound. Its molecular formula is C37H31NO3S and its molecular weight is 569.7 g/mol. The purity is usually 95%.
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Biological Activity

9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Fluorenylmethyl group : This moiety is known for its stability and ability to enhance lipophilicity.
  • Carbamate linkage : This functional group is often associated with biological activity, particularly in enzyme inhibition.
  • Triphenylmethyl sulfanyl group : This component may contribute to the compound's unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing various physiological responses.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

In Vitro Studies

Research has shown that derivatives of similar carbamate compounds exhibit significant inhibitory effects on histone deacetylase (HDAC) enzymes, which play a crucial role in gene expression regulation. For instance, a study demonstrated that modifications to the carbamate structure could enhance HDAC inhibitory activity, suggesting that 9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenylmethyl)sulfanyl]propan-2-yl]carbamate may also exhibit similar effects .

Case Studies

  • HDAC Inhibition : A series of analogs were synthesized and tested against HDAC enzymes. The results indicated that modifications to the triphenylmethyl group significantly impacted the inhibitory potency, leading to enhanced selectivity for certain HDAC isozymes .
  • Anticancer Activity : In a study focused on cancer cell lines, compounds structurally related to 9H-Fluoren-9-ylmethyl N-carbamates demonstrated cytotoxic effects, suggesting potential applications in cancer therapy .

Data Tables

Property Value
Molecular FormulaC28H33N2O4S
Melting Point74 - 76 °C
SolubilitySoluble in organic solvents
Predicted Boiling Point~541.6 °C

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO3S/c39-24-30(38-36(40)41-25-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)26-42-37(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-24,30,35H,25-26H2,(H,38,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFWRXFCWGLFQX-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Reactant of Route 2
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Reactant of Route 3
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Reactant of Route 4
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Reactant of Route 5
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate
Reactant of Route 6
9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate

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